8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic organic compound with the molecular formula . It is a derivative of benzoxazine and is recognized for its potential biological activities, particularly in pharmacology. This compound's structure incorporates a hydroxyl group at the 8-position, contributing to its reactivity and interaction with biological targets.
This compound is classified under the category of benzoxazines, which are known for their diverse applications in medicinal chemistry and materials science. The synthesis of 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one can be achieved through various methods, including traditional organic synthesis routes and microwave-assisted techniques. It has been studied for its potential as a pharmaceutical agent due to its interaction with enzymes and cellular mechanisms.
The synthesis of 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one can be accomplished through several methods:
These methods highlight the versatility in synthesizing this compound while emphasizing efficiency in production.
The molecular structure of 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one features a fused benzene and oxazine ring system. Key structural features include:
The compound's molecular weight is approximately 165.15 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one can undergo various chemical reactions:
These reactions underline the compound's reactivity profile and potential for further chemical modifications.
The primary target of 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is human DNA topoisomerase I. The mechanism involves:
This interaction leads to significant molecular effects that may result in cellular apoptosis due to disrupted DNA processes.
The physical properties of 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one include:
Key chemical properties encompass:
These properties are critical for understanding its behavior in various applications.
8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one has several noteworthy applications:
The 1,3-benzoxazine core represents a privileged scaffold in drug discovery due to its versatile pharmacological profile and synthetic adaptability. This bicyclic framework combines a benzene ring fused with a six-membered oxazine heterocycle containing nitrogen and oxygen atoms. The 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one variant (molecular formula: C₈H₇NO₃; molecular weight: 165.15 g/mol) exemplifies this scaffold’s significance [1] [3]. Its structural characteristics enable diverse biological interactions, particularly as the conformational flexibility allows adoption of semi-chair or semi-boat configurations, facilitating optimal binding with biological targets [5].
Benzoxazine derivatives exhibit broad bioactivity, including antimicrobial, anti-inflammatory, and anticancer effects. This versatility stems from the scaffold’s ability to mimic pharmacophores in natural products while offering stability against metabolic degradation. The carbonyl group at the 2-position and the nitrogen atom provide sites for hydrogen bonding, critical for target engagement [5]. Additionally, the hydroxyl group at the 8-position (as in the title compound) further enhances its potential as a synthetic intermediate for bioactive molecule development [1] [3].
Table 1: Key Chemical Identifiers of 8-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one
Parameter | Value |
---|---|
CAS Registry Number | 1779842-32-8 |
IUPAC Name | 8-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one |
Molecular Formula | C₈H₇NO₃ |
SMILES | O=C1OC2=C(O)C=CC=C2CN1 |
InChIKey | HEDJCRMRVCKUSA-UHFFFAOYSA-N |
Hydrogen Bond Donor Count | 2 (OH and NH groups) |
Hydrogen Bond Acceptor Count | 3 |
The regioisomeric distinction between 1,3- and 1,4-benzoxazines profoundly impacts their pharmacological behavior. 8-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one (1,3-isomer) features a nitrogen atom adjacent to the carbonyl group (positions 1 and 3), while 1,4-benzoxazines position the nitrogen at the 4-position relative to the oxygen. This atomic rearrangement alters electronic distribution, hydrogen-bonding capacity, and three-dimensional topology [4] [5].
The 1,3-benzoxazine scaffold exhibits enhanced rigidity due to the cis-fused ring system, which constrains rotational freedom. In contrast, 1,4-benzoxazines like 7-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (PubChem CID: 10057870) display greater conformational mobility [4]. This difference influences binding kinetics: the 1,3-isomer’s rigidity favors selective, high-affinity interactions with enzymes or receptors requiring well-defined spatial alignment. For example, the fixed orientation of the lactam carbonyl in 1,3-benzoxazines facilitates stronger hydrogen bonding with protease active sites compared to the more flexible 1,4-analogs [5]. Reactivity also diverges; 1,3-benzoxazines undergo regioselective C–H functionalization at the methylene bridge (C4-position), while 1,4-benzoxazines are more prone to ring-opening reactions [5].
Table 2: Pharmacophoric Comparison of Benzoxazine Regioisomers
Property | 1,3-Benzoxazine (e.g., 8-Hydroxy Derivative) | 1,4-Benzoxazine (e.g., 7-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one) |
---|---|---|
Regioisomeric Structure | O and N at positions 1 and 3 | O and N at positions 1 and 4 |
Carbonyl Position | Adjacent to N (lactam configuration) | Adjacent to O (lactone-like configuration) |
Conformational Flexibility | Semi-chair/semi-boat (higher rigidity) | Envelope conformation (greater flexibility) |
Hydrogen-Bonding Sites | N–H and C=O in close proximity | N–H and O atom separated by CH₂ |
Typical Reactivity | sp³ C–H peroxidation at C4 | Ring-opening via lactone hydrolysis |
The hydroxyl group at the 8-position of 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one significantly alters its electronic, spatial, and intermolecular interaction profiles. Positioned ortho to the fused heterocycle, this substituent introduces strong electron-donating effects, increasing electron density at the benzene ring’s peri-position (C8a). This redistribution enhances resonance stabilization and polarizes the carbonyl group (C2=O), increasing its electrophilicity by ~15% compared to unsubstituted analogs [1] [7].
Spatially, the hydroxyl group engages in intramolecular hydrogen bonding with the carbonyl oxygen, as confirmed by X-ray crystallography. This interaction forms a pseudo-six-membered ring, locking the benzoxazine into a planar conformation that reduces solvent accessibility to the N–H group [7]. The resulting molecular dimers, stabilized via N–H⋯O(H)–C and O–H⋯O=C interactions (bond lengths: 2.65–2.82 Å), enhance crystalline stability and influence solubility [7].
Functionally, the hydroxyl group serves as a synthetic handle for derivatization. Etherification or esterification modulates lipophilicity, while its presence enables metal chelation (e.g., with Fe³⁺ or Cu²⁺), relevant for designing metalloenzyme inhibitors. In bioisosteric replacements, this OH group can mimic phenolic moieties in natural products like maytansine, potentially retaining antitumor activity by facilitating similar carbinolamide-mediated alkylation pathways [7].
Table 3: Impact of 8-Hydroxy Substitution on Molecular Properties
Property | Unsubstituted 3,4-Dihydro-1,3-benzoxazin-2-one | 8-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one |
---|---|---|
Molecular Formula | C₈H₇NO₂ | C₈H₇NO₃ |
SMILES | C1C2=CC=CC=C2OC(=O)N1 | O=C1OC2=C(O)C=CC=C2CN1 |
Hydrogen Bond Donors | 1 (N–H) | 2 (N–H and O–H) |
Dominant Conformation | Twisted boat | Planarized via O–H⋯O=C intramolecular H-bond |
Electronic Effect | Mildly electron-deficient benzene ring | Electron-rich ring (OH ortho effect) |
Biological Mimicry | Limited | Maytansine carbinolamide region |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9